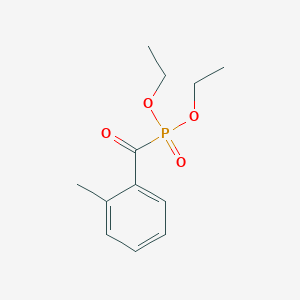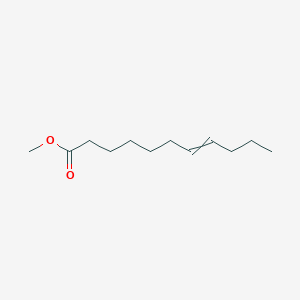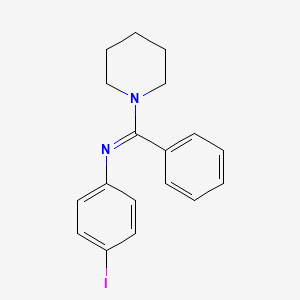
(E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is an organic compound that features a piperidine ring, a phenyl group, and an iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine typically involves the following steps:
Formation of the imine bond: This can be achieved by reacting 4-iodoaniline with benzaldehyde in the presence of an acid catalyst to form the corresponding imine.
Introduction of the piperidine ring: The imine can then be reacted with piperidine under basic conditions to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the phenyl and piperidine rings.
Reduction: The primary amine derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological conditions.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action for (E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the iodophenyl group suggests potential interactions with iodine-sensitive pathways.
Vergleich Mit ähnlichen Verbindungen
- (E)-N-(4-Bromophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
- (E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
- (E)-N-(4-Fluorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
Comparison:
- Uniqueness: The iodophenyl group in (E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine provides unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions.
- Reactivity: The iodophenyl group is more reactive in substitution reactions compared to bromine, chlorine, and fluorine analogs, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
52807-39-3 |
|---|---|
Molekularformel |
C18H19IN2 |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
N-(4-iodophenyl)-1-phenyl-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C18H19IN2/c19-16-9-11-17(12-10-16)20-18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2 |
InChI-Schlüssel |
GZGGMEGUWJXLNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=NC2=CC=C(C=C2)I)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


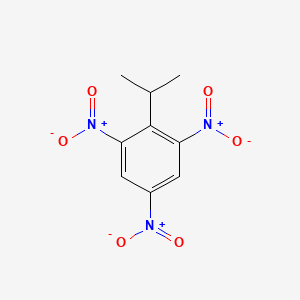
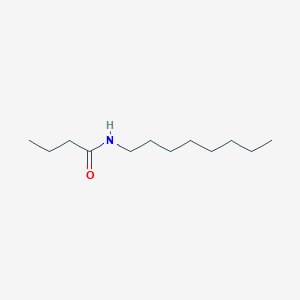
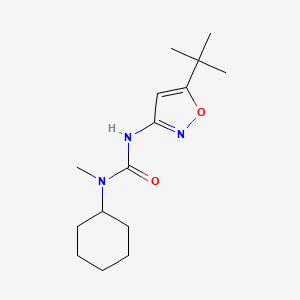
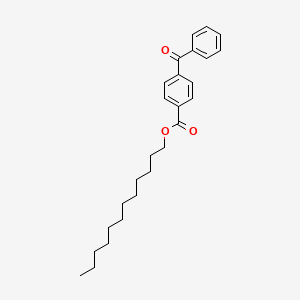
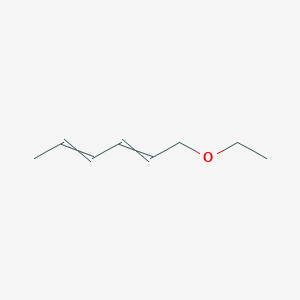
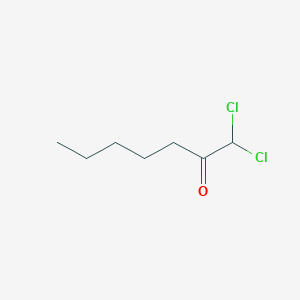
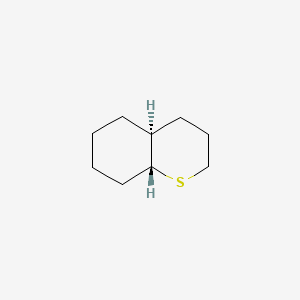

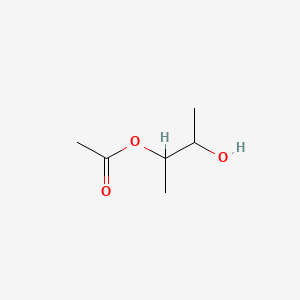
propanedioate](/img/structure/B14633864.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)

